4-Methyl-1,2,5-oxadiazole-3-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

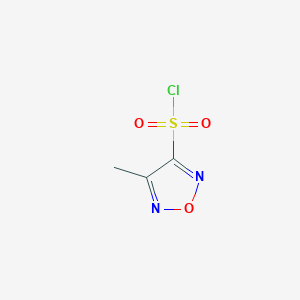

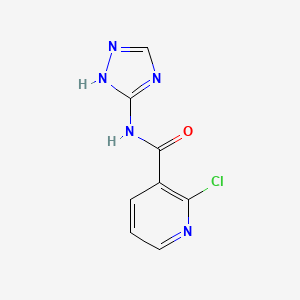

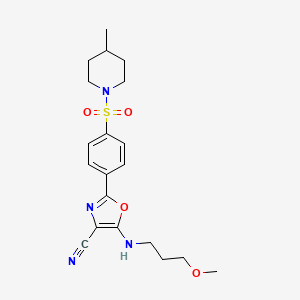

“4-Methyl-1,2,5-oxadiazole-3-sulfonyl chloride” is a chemical compound with the molecular formula C3H3ClN2O3S . It is a derivative of oxadiazole, a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including “this compound”, often involves the reaction of amidoximes with acid chlorides or other reactive derivatives of carboxylic acids in a basic medium . This chemical transformation proceeds via the generation of O-acyl amidoximes, which further undergo heterocyclization .Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

1,3,4-Oxadiazoles, including “this compound”, can undergo various chemical reactions, making them important for molecule planning . These reactions typically proceed under harsh conditions and, in many cases, are characterized by low or moderate yields of products .Scientific Research Applications

Antibacterial and Antifungal Applications

- Agricultural Bactericides: Sulfone derivatives containing the 1,3,4-oxadiazole moiety have been found to exhibit significant antibacterial activities against tobacco bacterial wilt caused by Ralstonia solanacearum. Compound 5'j, in particular, showed a stronger effect than the commercial bactericide Kocide 3000, indicating its potential as a novel bactericide for plants (Xu et al., 2012).

- Rice Bacterial Leaf Blight: Sulfone derivatives with 1,3,4-oxadiazole moieties showed good antibacterial activities against rice bacterial leaf blight. Notably, 2-(methylsulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole demonstrated better antibacterial activity than commercial agents like bismerthiazole, highlighting its potential to improve plant resistance against this disease (Shi et al., 2015).

- Antifungal Activities: New sulfone compounds containing 1,3,4-oxadiazole moieties have shown good antifungal activities against various plant pathogenic fungi, with some compounds exhibiting superior activity compared to the commercial fungicide hymexazol. This suggests their potential use as lead compounds for the development of agrochemicals (Xu et al., 2011).

Material Science Applications

- Corrosion Inhibition: 1,3,4-oxadiazole derivatives have been assessed for their corrosion inhibition ability towards mild steel in sulfuric acid, with findings indicating that these compounds perform excellently as corrosion inhibitors. The efficiency of some derivatives reached more than 96.19% at certain concentrations, suggesting their role in protective layer formation on the metal surface (Bouklah et al., 2006).

Medicinal Chemistry Applications

- Anticancer Agents: The synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as potential anticancer agents has been explored, with the derived compounds showing moderate cytotoxicity against MCF-7 breast cancer cell lines. This research indicates the potential of 1,3,4-oxadiazole derivatives in cancer treatment (Redda & Gangapuram, 2007).

- Analgesic and Anti-Inflammatory Activities: New 1,2,4-oxadiazolo sulfonamides were synthesized and their structures confirmed through spectral analysis. These compounds were studied for their analgesic and anti-inflammatory activities, with some demonstrating significant effects. This underscores the therapeutic potential of oxadiazole sulfonamides in pain and inflammation management (Bhargavi et al., 2018).

Future Directions

Oxadiazoles, including “4-Methyl-1,2,5-oxadiazole-3-sulfonyl chloride”, have a broad biological activity spectrum, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties . They have also attracted interest in medicinal chemistry as surrogates (bioisosteres) for carboxylic acids, esters, and carboxamides . Therefore, they hold great potential for future research and development in the field of drug discovery .

Mechanism of Action

The mechanism of action of oxadiazoles often involves interactions with various enzymes and proteins, leading to inhibition of certain biological processes . The exact targets and mode of action can vary depending on the specific compound and its chemical structure .

The pharmacokinetics of oxadiazoles, including absorption, distribution, metabolism, and excretion (ADME), can also vary widely depending on the specific compound. Factors such as the compound’s solubility, stability, and permeability can influence its bioavailability .

The action of oxadiazoles can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, solubility, and ability to interact with its targets .

Properties

IUPAC Name |

4-methyl-1,2,5-oxadiazole-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2O3S/c1-2-3(6-9-5-2)10(4,7)8/h1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBNZOKCXASDLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198084-53-5 |

Source

|

| Record name | 4-methyl-1,2,5-oxadiazole-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(sec-butyl)-4-(3-methylbutyl)-2-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2602329.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylacetamide](/img/structure/B2602332.png)

![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2602335.png)

![(4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2602340.png)

![(3-Methoxyphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2602344.png)